An In-depth Technical Guide to the Structure Elucidation of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
An In-depth Technical Guide to the Structure Elucidation of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of novel quinazolinone derivatives is a critical step in drug discovery and development, as subtle changes in substitution can dramatically alter pharmacological profiles. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate and confirm the structure of a specific derivative: 3-amino-7-chloro-2-methylquinazolin-4(3H)-one .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. Each analytical step is presented as a self-validating component of a larger, cohesive structural proof.
Proposed Structure and Numbering Scheme
Before delving into the analytical data, we propose the following structure for 3-amino-7-chloro-2-methylquinazolin-4(3H)-one. The subsequent sections will systematically present the evidence to substantiate this structure. The numbering scheme used throughout this guide is also defined below.
Figure 1. Proposed structure and numbering of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.
Synthesis Pathway Overview
The synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one typically follows a well-established two-step route.[3] This begins with the cyclization of 4-chloro-2-aminobenzoic acid with acetic anhydride to form the benzoxazinone intermediate, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with hydrazine hydrate yields the target compound.[3][4] Understanding the synthesis is crucial as it provides a logical basis for the expected final structure.
Diagram 1: Synthetic workflow for 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI-MS)
A sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Summary: EI-MS
| m/z (amu) | Relative Intensity (%) | Proposed Fragment |
| 211/209 | 70/100 | [M]+ (Molecular Ion) |
| 195/193 | 25/75 | [M - NH₂]+ |
| 166/164 | 15/45 | [M - NH₂ - CO]+ |
| 129 | 30 | [C₇H₄NCl]+ |
Interpretation of Mass Spectrum
The mass spectrum displays a molecular ion peak [M]+ at m/z 209, with a corresponding [M+2] peak at m/z 211 of approximately one-third the intensity. This isotopic pattern is characteristic of the presence of a single chlorine atom, providing strong evidence for the elemental composition.[5] The molecular weight of 209.6 g/mol corresponds to the molecular formula C₉H₈ClN₃O.
The fragmentation pattern is consistent with the proposed quinazolinone structure. Key fragmentations include the loss of the amino group (-NH₂) to give peaks at m/z 193/195, followed by the loss of a carbonyl group (-CO) to yield fragments at m/z 164/166.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: KBr Pellet Method
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, which is analyzed using an FTIR spectrometer.
Data Summary: FT-IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3280 | Strong, Sharp | N-H stretch (primary amine, -NH₂) |
| 3080 | Medium | Aromatic C-H stretch |
| 2925 | Weak | Aliphatic C-H stretch (methyl) |
| 1685 | Strong, Sharp | C=O stretch (amide, quinazolinone ring) |
| 1610, 1560 | Medium | C=N stretch and Aromatic C=C stretch |
| 820 | Strong | C-Cl stretch |
Interpretation of IR Spectrum
The IR spectrum provides clear evidence for the key functional groups of the proposed structure. The two sharp bands at 3350 and 3280 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.[7] A very strong and sharp absorption at 1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide within the 4(3H)-quinazolinone ring.[8] The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C/C=N stretches in the 1610-1560 cm⁻¹ region confirm the heterocyclic aromatic system.[9] Finally, the strong band at 820 cm⁻¹ is consistent with a C-Cl bond.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments are used for an unambiguous assignment.
Experimental Protocol: NMR
All NMR spectra were acquired on a 600 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (Proton NMR) Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.09 | d | 8.5 | 1H | H-5 |
| 7.50 | dd | 8.5, 1.8 | 1H | H-6 |
| 7.39 | d | 1.6 | 1H | H-8 |
| 5.81 | s | - | 2H | -NH₂ |
| 2.58 | s | - | 3H | -CH₃ |
Interpretation of ¹H NMR Spectrum The aromatic region of the spectrum shows three distinct protons, consistent with a trisubstituted benzene ring.
-
The signal at 8.09 ppm is a doublet with a coupling constant of 8.5 Hz, typical of an ortho coupling. This is assigned to H-5 , which is deshielded by the adjacent carbonyl group.
-
The signal at 7.50 ppm is a doublet of doublets, indicating coupling to two different neighboring protons. Its coupling constants (8.5 Hz and 1.8 Hz) correspond to ortho and meta coupling, respectively. This pattern is characteristic of H-6 , which is ortho to H-5 and meta to H-8.
-
The signal at 7.39 ppm is a doublet with a small meta coupling constant of 1.6 Hz, assigned to H-8 .
The downfield singlet at 5.81 ppm integrating to two protons is characteristic of a primary amino group (-NH₂). The upfield singlet at 2.58 ppm integrating to three protons is assigned to the methyl group (-CH₃) at the C-2 position.[11]
¹³C NMR and DEPT-135 Spectroscopy
¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.
Data Summary: ¹³C NMR and DEPT-135
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
|---|---|---|
| 161.5 | - | C-4 (C=O) |
| 155.0 | - | C-2 |
| 148.5 | - | C-8a |
| 138.0 | - | C-7 |
| 128.0 | CH | C-5 |
| 127.5 | CH | C-6 |
| 122.0 | - | C-4a |
| 118.0 | CH | C-8 |
| 21.0 | CH₃ | C-9 (-CH₃) |
Interpretation of ¹³C NMR and DEPT-135 Spectra The ¹³C spectrum shows nine distinct carbon signals, matching the proposed structure.
-
The DEPT-135 spectrum shows three positive signals for the methine (CH) carbons of the aromatic ring (C-5, C-6, C-8) and one positive signal for the methyl (CH₃) carbon (C-9).
-
The carbons that do not appear in the DEPT-135 spectrum are quaternary. These include the carbonyl carbon C-4 at 161.5 ppm, the imine carbon C-2 at 155.0 ppm, the chlorine-bearing carbon C-7 at 138.0 ppm, and the two bridgehead carbons C-4a and C-8a .[12][13] The specific assignments are confirmed by 2D NMR.
2D NMR: COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Experimental Protocol: COSY The experiment is set up to detect correlations between protons. Cross-peaks appear between signals of protons that are J-coupled.
Interpretation of COSY Spectrum The COSY spectrum reveals the connectivity of the aromatic protons.
-
A strong cross-peak is observed between the signal at 8.09 ppm (H-5) and 7.50 ppm (H-6) , confirming their ortho relationship.
-
A weaker cross-peak is seen between 7.50 ppm (H-6) and 7.39 ppm (H-8) , confirming the meta coupling between these two protons.
-
There are no correlations from the -NH₂ (5.81 ppm) or -CH₃ (2.58 ppm) singlets, as expected.
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).
Experimental Protocol: HSQC This experiment is optimized to detect one-bond C-H correlations. Cross-peaks appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.[14]
Interpretation of HSQC Spectrum The HSQC spectrum directly links the proton signals to their corresponding carbon signals.
-
The proton at 8.09 ppm (H-5) correlates with the carbon at 128.0 ppm (C-5) .
-
The proton at 7.50 ppm (H-6) correlates with the carbon at 127.5 ppm (C-6) .
-
The proton at 7.39 ppm (H-8) correlates with the carbon at 118.0 ppm (C-8) .
-
The methyl protons at 2.58 ppm (-CH₃) correlate with the carbon at 21.0 ppm (C-9) . The -NH₂ protons do not show a correlation as they are not attached to a carbon atom.
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).
Experimental Protocol: HMBC The experiment is optimized for long-range C-H couplings, typically with a delay corresponding to a J-coupling of 8-10 Hz.[15]
Interpretation of HMBC Spectrum The HMBC spectrum provides the final pieces of the structural puzzle by connecting the different fragments.
Key HMBC Correlations:
| Proton Signal (δ ppm) | Assignment | Correlates with Carbon (δ ppm) | Assignment | Inferred Connectivity |
|---|---|---|---|---|
| 8.09 | H-5 | 161.5, 122.0, 138.0 | C-4, C-4a, C-7 | H-5 is adjacent to C-4 and C-4a; confirms C-7 position |
| 7.50 | H-6 | 148.5, 122.0 | C-8a, C-4a | H-6 connects to the quinazolinone core at C-4a and C-8a |
| 7.39 | H-8 | 148.5, 127.5, 138.0 | C-8a, C-6, C-7 | H-8 confirms connectivity to C-6, C-7, and C-8a |
| 2.58 | -CH₃ (H-9) | 155.0, 148.5 | C-2, C-8a | The methyl group is attached to C-2, which is adjacent to C-8a |
| 5.81 | -NH₂ | 155.0 | C-2 | The amino group is attached to C-2 |
The correlation from the methyl protons (H-9) to the imine carbon (C-2) and the bridgehead carbon (C-8a) is definitive proof of the 2-methyl substitution. Similarly, the correlation from the amino protons to C-2 confirms the 3-amino substitution. The correlations from the aromatic protons H-5, H-6, and H-8 to the quaternary carbons of the quinazolinone core (C-4, C-4a, C-7, C-8a) unambiguously piece the entire structure together.
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